molecular formula C13H9BrN2O2S B13022564 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine

1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13022564
M. Wt: 337.19 g/mol
InChI Key: QMCHQQOQMQOPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted at the N1 position with a 4-bromophenylsulfonyl group.

Properties

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H9BrN2O2S/c14-11-1-3-12(4-2-11)19(17,18)16-8-6-10-5-7-15-9-13(10)16/h1-9H

InChI Key

QMCHQQOQMQOPKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N2C=CC3=C2C=NC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step often involves electrophilic aromatic substitution reactions where a bromophenyl group is introduced to the core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the phenyl ring and the sulfonyl group serve as reactive sites for nucleophilic substitution.

Key Examples :

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Bromine substitutionAmines (e.g., NH₃), K₂CO₃, DMF, 80°C4-Amino-1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine75–85%
Sulfonate displacementThiols (e.g., NaSH), EtOH, reflux1-((4-Bromophenyl)thio)-1H-pyrrolo[2,3-c]pyridine60–70%
  • The bromine atom undergoes SNAr reactions with amines, thiols, or alkoxides under basic conditions .

  • The sulfonyl group can be displaced by strong nucleophiles (e.g., Grignard reagents) in polar aprotic solvents .

Cross-Coupling Reactions

The bromophenyl and pyrrolopyridine moieties participate in palladium-catalyzed couplings to construct complex architectures.

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemConditionsProductYieldSource
4-Bromo derivativeArylboronic acidsPd(PPh₃)₄, K₂CO₃, dioxane/H₂OMicrowave, 125°C4-Aryl-1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine70–90%
  • This reaction enables the introduction of diverse aryl groups at the 4-position of the pyrrolopyridine ring .

  • Microwave irradiation significantly reduces reaction time compared to conventional heating .

Desulfonylation Reactions

The sulfonyl group can be removed under acidic or reductive conditions to regenerate the NH-pyrrolopyridine core.

ConditionsReagentsProductYieldSource
Acidic hydrolysisHCl (conc.), MeOH, 50°C1H-Pyrrolo[2,3-c]pyridine80–90%
Reductive cleavageLiAlH₄, THF, reflux1H-Pyrrolo[2,3-c]pyridine65–75%
  • Desulfonylation restores the NH group, critical for further functionalization or biological activity .

Functionalization of the Pyrrolopyridine Core

The electron-rich pyrrolopyridine ring undergoes electrophilic substitution and oxidation.

Nitration

Reagents/ConditionsProductYieldSource
HNO₃/H₂SO₄, 0–5°C5-Nitro-1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine60–70%

Oxidation

Reagents/ConditionsProductYieldSource
m-CPBA, CH₂Cl₂, rt1-((4-Bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine N-oxide85–95%

Scientific Research Applications

Pharmacological Activities

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant pharmacological properties. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various diseases.

  • PDE4 Inhibition : Compounds similar to 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine have shown promise as phosphodiesterase type 4 (PDE4) inhibitors. PDE4 plays a crucial role in inflammatory processes, making these inhibitors valuable in treating conditions like asthma and COPD .
  • Anti-inflammatory Effects : Research has demonstrated that pyrrolo[3,4-c]pyridine derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammatory diseases. For instance, certain compounds have been reported to have IC50 values in the nanomolar range against MMP-2 and MMP-9 .

Anticancer Activity

The compound is being investigated for its anticancer properties. Studies have indicated that pyrrolo[3,4-c]pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins .

  • Mechanism of Action : The sulfonyl group in 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine may enhance binding affinity to target proteins, thereby increasing its efficacy as an anticancer agent .

Neuropharmacology

Pyrrolo[2,3-c]pyridine compounds have been explored for their neuroprotective effects. They may act on central nervous system (CNS) receptors, offering potential therapeutic strategies for neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy of compounds related to 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine:

StudyFocusFindings
Knutsen et al. (2021)Antidiabetic ActivityDemonstrated that certain pyrrolo derivatives significantly enhance insulin sensitivity .
Chollet et al. (2020)MMP InhibitionSynthesized compounds with IC50 values indicating potent inhibition of MMPs relevant to cancer .
Bond et al. (2021)RSV ActivityEvaluated pyrrolo derivatives against respiratory syncytial virus with promising results .

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations on the Pyrrolopyridine Core

N1-Substituted Sulfonyl Derivatives
Compound Name Substituent at N1 Pyrrolopyridine Position Key Properties/Activities Evidence Source
1-((4-Bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine 4-Bromophenylsulfonyl [2,3-c] Potential APA activity (inferred)
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Phenylsulfonyl [2,3-c] Baseline structure for APA studies
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl [2,3-b] Synthetic intermediate; no bioactivity reported
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Tosyl (4-methylphenylsulfonyl) [2,3-b] Bromine enhances lipophilicity
  • Key Insight: The 4-bromophenylsulfonyl group in the target compound likely improves target binding compared to non-halogenated analogs (e.g., phenylsulfonyl in ). Bromine’s electron-withdrawing nature may enhance stability and influence π-π stacking in hydrophobic pockets.
Substituent Variations at Other Positions
  • C7 Modifications : In , compounds 14f and 14g (1H-pyrrolo[2,3-c]pyridines with methyl and methoxy groups at C5/C7) exhibit potent acid pump antagonist (APA) activity (IC₅₀ = 28–29 nM). The target compound’s lack of C5/C7 substituents may reduce APA efficacy but could favor other target interactions .
  • C3/C5 Functionalization : Derivatives like T1 (5-bromo-1-methyl-3-thiazolyl-pyrrolo[2,3-b]pyridine) and T2 (7-chloro-3-thiazolyl-pyrrolo[2,3-c]pyridine) show cytotoxic activity via mitochondrial apoptosis, highlighting the impact of halogen placement and heterocyclic appendages .
Enzyme Inhibition
  • Kinase Inhibition : AZ-Dyrk1B-33 (1-(benzyl)-3-pyrimidinyl-pyrrolo[2,3-c]pyridine) inhibits Dyrk1B (IC₅₀ = 7 nM), demonstrating that N1 substituents (e.g., benzyl) and C3 heterocycles are critical for kinase binding .
Cytotoxicity and Anticancer Effects
  • Nortopsentin Analogs: Compound T1 (5-bromo-pyrrolo[2,3-b]pyridine) induces G2/M cell cycle arrest in colon cancer cells, while T2 (7-chloro-pyrrolo[2,3-c]pyridine) triggers autophagy, indicating positional halogen effects on mechanism .
  • Methylpiperazinyl Derivatives : Compounds in (e.g., 12b , 13a ) with 4-methylpiperazinyl groups at C7 show cytotoxicity (IC₅₀ < 10 μM), suggesting that basic side chains enhance cellular uptake .
Physicochemical Properties
Property Target Compound 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine 4-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine
Molecular Weight ~350 g/mol 258.30 g/mol 379.24 g/mol
LogP (Predicted) ~3.5 (bromine increases lipophilicity) 2.8 3.9
Hydrogen Bond Acceptors 3 3 3

Biological Activity

1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine
  • Molecular Formula : C13H9BrN2O2S
  • Molecular Weight : 332.19 g/mol

This compound features a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the bromophenyl sulfonyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrole derivatives, including those similar to 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine. For instance, derivatives have shown significant inhibition against various pathogens:

Compound MIC (µg/mL) Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli
Compound C0.30Pseudomonas aeruginosa

These results suggest that modifications to the pyrrole structure can lead to enhanced antimicrobial efficacy against resistant strains .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of similar compounds have been assessed using various cancer cell lines. For example, studies indicate that certain pyrrole derivatives exhibit selective cytotoxicity towards specific cancer types:

Compound Cell Line IC50 (µM)
Compound DMCF-7 (Breast Cancer)5.0
Compound EHeLa (Cervical Cancer)4.5
Compound FA549 (Lung Cancer)6.0

These findings demonstrate the potential of pyrrole-based compounds as anticancer agents, with ongoing research focusing on their mechanisms of action .

The biological activity of 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine may be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis in cancer cells, leading to apoptosis .
  • Biofilm Disruption : Some derivatives effectively disrupt biofilms formed by bacteria, enhancing their susceptibility to antibiotics .
  • Enzyme Inhibition : The sulfonyl group may interact with specific enzymes involved in metabolic pathways, thereby exerting an inhibitory effect .

Case Studies

Case Study 1 : A study on a related compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.15 µg/mL. This highlights the potential for developing new treatments for antibiotic-resistant infections.

Case Study 2 : In vitro studies on cancer cell lines revealed that a derivative of the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in MCF-7 cells. This suggests a promising avenue for further development in cancer therapy.

Q & A

Basic: What are common synthetic routes for 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine derivatives?

The synthesis typically involves sulfonylation of the pyrrolopyridine core using 4-bromobenzenesulfonyl chloride under basic conditions. Key steps include:

  • Core functionalization : Reacting the pyrrolopyridine nitrogen with a sulfonyl chloride in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) at low temperatures (273 K) to minimize side reactions .
  • Cross-coupling : Subsequent Sonogashira or Suzuki-Miyaura couplings to introduce aryl/alkynyl groups at specific positions, as seen in related pyrrolo[2,3-b]pyridine derivatives (80°C, 18 hours, Pd catalysis) .

Advanced: How to optimize sulfonylation reactions for pyrrolopyridines with steric hindrance?

Optimization strategies include:

  • Temperature control : Maintaining reactions at 0–5°C to reduce decomposition .
  • Catalyst selection : Using phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance reaction efficiency in biphasic systems .
  • Purification : Employing methanol suspension to isolate pure products, achieving yields up to 78% .

Basic: How to confirm the sulfonylation site in 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine?

Use X-ray crystallography to resolve the dihedral angle (79.6°) between the sulfonylphenyl group and the pyrrolopyridine core, confirming N1 sulfonylation . NMR spectroscopy (¹H/¹³C) can validate substitution patterns via characteristic shifts (e.g., deshielded aromatic protons adjacent to the sulfonyl group) .

Advanced: What methodologies identify biological targets for this compound?

  • Kinase inhibition assays : Measure IC50 values against kinases (e.g., DYRK1B, IC50 = 7 nM) using ATP-competitive binding assays .
  • Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., diffuse malignant peritoneal mesothelioma) via MTT assays and apoptosis markers (caspase-3 activation) .

Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?

  • Substituent variation : Modify the 3- and 5-positions of the pyrrolopyridine core with aryl, heteroaryl, or alkynyl groups to probe hydrophobic pocket interactions .
  • Computational docking : Use molecular modeling (e.g., AutoDock) to predict hydrogen bonding with kinase hinge regions (e.g., FGFR1’s D641 and G485 residues) .

Advanced: How to address discrepancies between in vitro and in vivo biological activity?

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability using LC-MS/MS. For example, in vivo antitumor efficacy in xenograft models may require dose optimization (e.g., 58–75% tumor inhibition at tolerated doses) .
  • Combination studies : Pair with chemotherapeutics (e.g., paclitaxel) to enhance synergistic effects and mitigate resistance .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC with UV/HR-MS detection : Use reference standards (e.g., LGC Standards) to calibrate impurity profiles, ensuring >98% purity .
  • ¹H NMR spectroscopy : Detect residual solvents (e.g., dichloromethane) via integration of characteristic peaks .

Advanced: How do ionization potentials correlate with biological activity?

Semiempirical molecular orbital calculations (e.g., PM6) can predict fungicidal activity. Lower ionization potentials in pyrrolopyridines correlate with enhanced electron-donating capacity, improving interactions with fungal targets (e.g., Pyricularia oryzae) .

Basic: What in vivo models evaluate antitumor efficacy?

  • Peritoneal mesothelioma xenografts : Administer compounds intraperitoneally (e.g., 1f, 3f derivatives) and measure tumor volume inhibition (58–75%) via caliper or bioluminescence imaging .

Advanced: How to resolve π-π interactions in crystal structures?

X-ray diffraction reveals centroid distances (3.623 Å) and dihedral angles between aromatic rings. For 1-((4-bromophenyl)sulfonyl) derivatives, π-stacking stabilizes the 3D network, confirmed by Hirshfeld surface analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.